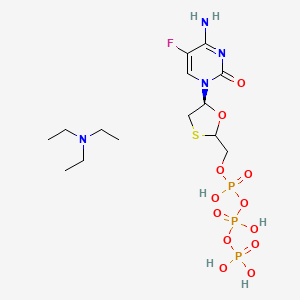
Emtricitabine Triphosphate Triethylammonium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Emtricitabine Triphosphate Triethylammonium Salt is a metabolite of Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV infection. This compound is characterized by its molecular formula C8H13FN3O12P3S•3(C6H15N) and a molecular weight of 487.19 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Emtricitabine Triphosphate Triethylammonium Salt involves the phosphorylation of Emtricitabine. The process typically includes the use of triphosphoric acid and triethylamine under controlled conditions to achieve the desired triphosphate form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in a solid form, ranging from white to light yellow.
化学反应分析
Types of Reactions: Emtricitabine Triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized forms of the compound, while reduction may produce reduced forms .
科学研究应用
Emtricitabine Triphosphate Triethylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in studies involving nucleoside analogs and their effects on cellular processes.
Medicine: Integral in research focused on HIV treatment and prevention, particularly in understanding the pharmacokinetics and pharmacodynamics of Emtricitabine.
Industry: Utilized in the production of antiretroviral drugs and in quality control processes .
作用机制
Emtricitabine Triphosphate Triethylammonium Salt exerts its effects by inhibiting the activity of HIV reverse transcriptase. This enzyme is crucial for the replication of HIV. The compound competes with the natural substrate, deoxycytidine 5’-triphosphate, and gets incorporated into the viral DNA chain, leading to chain termination. This prevents the virus from replicating and spreading .
相似化合物的比较
Lamivudine: Another NRTI used in the treatment of HIV and hepatitis B.
Tenofovir: An antiretroviral medication used to prevent and treat HIV/AIDS and to treat chronic hepatitis B.
Zidovudine: An NRTI used to prevent and treat HIV/AIDS.
Comparison: Emtricitabine Triphosphate Triethylammonium Salt is unique in its high efficacy and favorable pharmacokinetic profile. Compared to Lamivudine, it has a longer intracellular half-life, making it more effective in maintaining viral suppression. Its combination with Tenofovir has shown synergistic effects, enhancing its overall therapeutic potential .
属性
分子式 |
C14H28FN4O12P3S |
|---|---|
分子量 |
588.4 g/mol |
IUPAC 名称 |
[[(5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C8H13FN3O12P3S.C6H15N/c9-4-1-12(8(13)11-7(4)10)5-3-28-6(22-5)2-21-26(17,18)24-27(19,20)23-25(14,15)16;1-4-7(5-2)6-3/h1,5-6H,2-3H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);4-6H2,1-3H3/t5-,6?;/m0./s1 |
InChI 键 |
LYBZJDJXCDMBDV-GNVLWMSISA-N |
手性 SMILES |
CCN(CC)CC.C1[C@H](OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
规范 SMILES |
CCN(CC)CC.C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
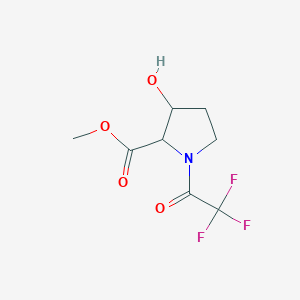
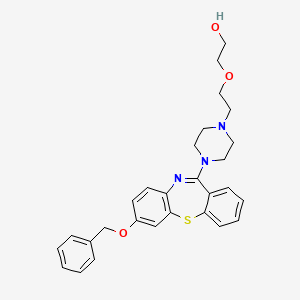
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)

![2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile](/img/structure/B13861714.png)
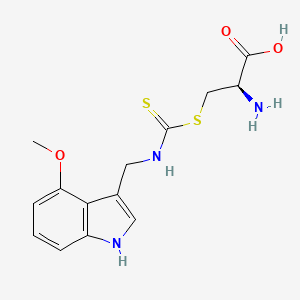
![2-Acetamido-N-[6-(N-(11-aminoundecanoyl))-aminohexanoyl]-2-deoxy-D-glucopyranosylamine](/img/structure/B13861721.png)
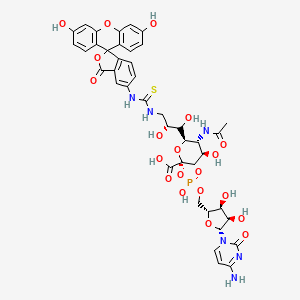
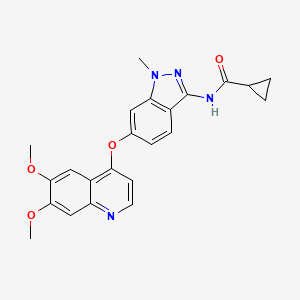
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
